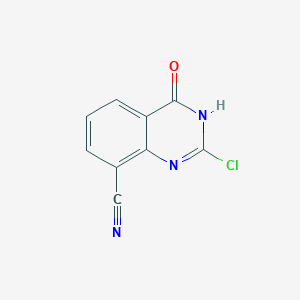

![molecular formula C10H7N3S B11897860 Isothiazolo[5,4-b]quinolin-3-amine CAS No. 69513-37-7](/img/structure/B11897860.png)

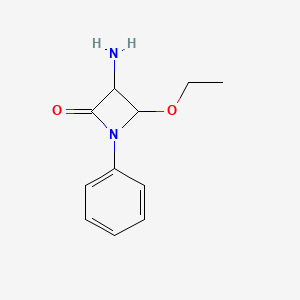

Isothiazolo[5,4-b]quinolin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イソチアゾロ[5,4-b]キノリン-3-アミン: は、イソチアゾール環とキノリン環が融合した環系を特徴とする複素環式化合物です。

製法

合成経路と反応条件: イソチアゾロ[5,4-b]キノリン-3-アミンの合成は、一般的に適切な前駆体を特定の条件下で環化することにより行われます。 一般的な方法の1つは、マンガン(III)酢酸を穏やかな1電子酸化剤として使用し、2-(2-イソシアノフェニル)アセトニトリルを有機ホウ素試薬と環化させることです 。この方法は実用的で穏やかで効率的であり、良好な官能基適合性を示します。

工業生産方法: イソチアゾロ[5,4-b]キノリン-3-アミンの工業生産方法は、広範囲にわたって文書化されていません。 スケーラブルな合成には、通常、高い収率と純度を確保するために反応条件を最適化することが含まれます。 これには、連続フロー反応器や高度な精製技術の使用が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Isothiazolo[5,4-b]quinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents using manganese(III) acetate as a mild one-electron oxidant . This method is practical, mild, and efficient, offering good functional group compatibility.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable synthesis often involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

反応の種類: イソチアゾロ[5,4-b]キノリン-3-アミンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、キノリン誘導体に変換するために酸化することができます。

還元: 還元反応はキノリン環を修飾して、さまざまな誘導体をもたらす可能性があります。

置換: 置換反応、特に窒素原子と硫黄原子での置換反応は、さまざまな官能基化誘導体をもたらす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、マンガン(III)酢酸とコバルト酸化物があります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: ハロゲン化アルキルやハロゲン化アリールなどの試薬は、置換反応で一般的に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまなキノリン誘導体があり、これらは特定の用途のためにさらに官能基化することができます。

科学研究への応用

化学: イソチアゾロ[5,4-b]キノリン-3-アミンは、より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。

生物学および医学: 医薬品化学において、イソチアゾロ[5,4-b]キノリン-3-アミンの誘導体は、特にメチシリン耐性黄色ブドウ球菌(MRSA)に対する抗菌剤として有望であることが示されています。 これらの化合物は、細菌のDNA複製に必須な酵素である細菌のDNAジャイレースとトポイソメラーゼIVを阻害します .

工業: この化合物の誘導体は、特定の電子特性と光学特性を持つ新しい材料の開発にも利用されています。

科学的研究の応用

Chemistry: Isothiazolo[5,4-b]quinolin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown promise as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These compounds inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Industry: The compound’s derivatives are also explored for their potential use in the development of new materials with specific electronic and optical properties.

作用機序

イソチアゾロ[5,4-b]キノリン-3-アミンは、DNAジャイレースやトポイソメラーゼIVなどの細菌酵素の阻害を通じて主に作用します。 これらの酵素は、細菌のDNA複製と細胞分裂に不可欠です。 これらの酵素を阻害することにより、この化合物は細菌の増殖と複製を効果的に停止させます .

類似の化合物との比較

類似の化合物:

イソチアゾロ[4,5-b]ピリジン: これらの化合物は、類似のイソチアゾール環を共有していますが、融合環系が異なります。これは、キノリンではなくピリジンです.

フルオロキノロン: シプロフロキサシンやオフロキサシンなどのこれらの化合物は、細菌のDNAジャイレースとトポイソメラーゼIVを標的にもしますが、構造的な特徴が異なります.

独自性: イソチアゾロ[5,4-b]キノリン-3-アミンは、特定の環融合により独特の化学的および生物学的特性を付与するため、ユニークです。 細菌酵素を高い特異性で阻害する能力により、新しい抗菌剤の開発において貴重な化合物となっています。

類似化合物との比較

Isothiazolo[4,5-b]pyridines: These compounds share a similar isothiazole ring but differ in the fused ring system, which is a pyridine instead of a quinoline.

Fluoroquinolones: These compounds, such as ciprofloxacin and ofloxacin, also target bacterial DNA gyrase and topoisomerase IV but have different structural features.

Uniqueness: Isothiazolo[5,4-b]quinolin-3-amine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial enzymes with high specificity makes it a valuable compound in the development of new antibacterial agents.

特性

CAS番号 |

69513-37-7 |

|---|---|

分子式 |

C10H7N3S |

分子量 |

201.25 g/mol |

IUPAC名 |

[1,2]thiazolo[5,4-b]quinolin-3-amine |

InChI |

InChI=1S/C10H7N3S/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h1-5H,(H2,11,13) |

InChIキー |

JEKVARRIYKFDHJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=C3C(=NSC3=N2)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)

![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)

![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)

![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)